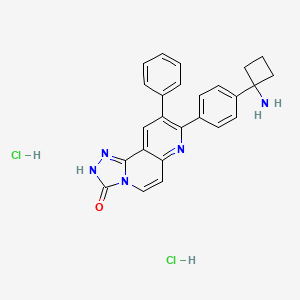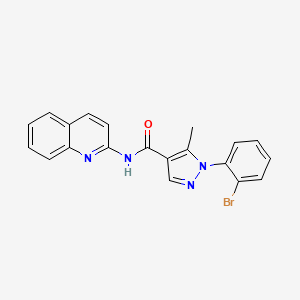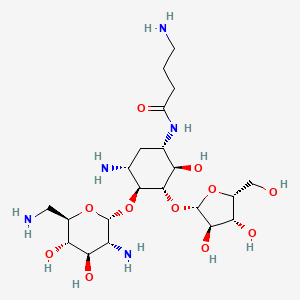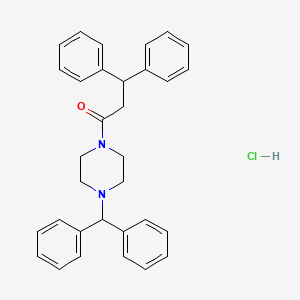
MK-2206 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-2206 dihydrochloride is a potent and selective allosteric inhibitor of Akt1, Akt2, and Akt3 . It requires the Pleckstrin homology domain for its activity . It has been reported to inhibit the proliferation of cancer cell lines when used synergistically with cytotoxic agents .
Molecular Structure Analysis
The molecular formula of MK-2206 dihydrochloride is C25H21N5O.2HCl . The InChI Key is HWUHTJIKQZZBRA-UHFFFAOYSA-N . The molecular weight is 480.39 .Chemical Reactions Analysis
MK-2206 dihydrochloride inhibits auto-phosphorylation of both Akt T308 and S473 . It also prevents Akt-mediated phosphorylation of downstream signaling molecules, including TSC2, PRAS40, and ribosomal S6 proteins .Aplicaciones Científicas De Investigación
Treatment of Acute Myeloid Leukemia (AML)
MK-2206 has been shown to induce apoptosis of AML cells and enhance the cytotoxicity of cytarabine . It suppresses the anti-apoptotic Bcl-2 family member, myeloid cell leukemia-1 (Mcl-1), which is closely associated with decreased glycogen synthase kinase 3β (GSK3β) phosphorylation at Ser9 . This leads to GSK3β activation and Mcl-1 suppression, suggesting that MK-2206 acts through a GSK3β-mediated, proteasome-dependent protein degradation .
Combination Therapy with Cytarabine
MK-2206 has been found to enhance the cytotoxic efficacy of cytarabine in leukemia cell lines . The combination of MK-2206 with cytarabine could potentially improve treatment outcomes for leukemia patients .
Inhibition of Akt1, Akt2, and Akt3
MK-2206 is a potent and selective allosteric inhibitor of Akt1, Akt2, and Akt3 . The IC50 values are 5 nM, 12 nM, and 65 nM for Akt1, Akt2, and Akt3, respectively . It requires the Pleckstrin homology domain for its activity and exhibits no inhibitory activity in a panel of 250 tested protein kinases .
Cancer Cell Growth Inhibition
MK-2206 has been shown to induce growth inhibition of different cancer cell lines . The IC50 values are in the range of 3.4 and 28.6 μmol/L .
Combination Therapy with Erlotinib
MK-2206 synergistically inhibits cell proliferation of human lung and breast cancer cells in combination with Erlotinib . It suppresses both the Ras/Erk and PI 3-K pathways in vitro and in vivo .
Blockage of IL-22 - Akt Signaling Pathway
MK-2206 can be used to block the IL-22 - Akt signaling pathway for studying paneth cell differentiation . This could potentially provide insights into the role of this pathway in intestinal homeostasis and disease.
Mecanismo De Acción
Target of Action
MK-2206 dihydrochloride, also known as MK-2206 2HCl, is a highly selective allosteric inhibitor of all three Akt isoforms: Akt1, Akt2, and Akt3 . Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
MK-2206 binds to Akt in an ATP-independent manner, leading to a change in its conformation. This prevents Akt from being activated by upstream signals . Specifically, MK-2206 inhibits the phosphorylation of Thr308 and Ser473 of Akt , which are critical for its activation .
Biochemical Pathways
The primary biochemical pathway affected by MK-2206 is the PI3K/Akt/mTOR signaling pathway . This pathway is often hyperactivated in various types of cancer, leading to increased cell survival, proliferation, and resistance to apoptosis . By inhibiting Akt, MK-2206 suppresses this pathway, thereby inhibiting cell proliferation and inducing apoptosis .
Result of Action
The inhibition of Akt by MK-2206 leads to a variety of cellular effects. It has been reported to induce G1-phase cell cycle arrest and apoptosis in leukemia cells . In addition, it has been shown to strongly reduce the migration of certain glioblastoma cells .
Action Environment
The action of MK-2206 can be influenced by various environmental factors. For instance, it has been suggested that due to an aberrant activation of mTOR in response to Akt inhibition in PTEN mutated cells, the therapeutic window needs to be carefully defined, or a combination of Akt and mTOR inhibitors should be considered . Furthermore, MK-2206 has been shown to enhance the sensitivity to rapamycin via reactive oxygen species .
Safety and Hazards
MK-2206 dihydrochloride may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Direcciones Futuras
MK-2206 dihydrochloride has been investigated for its potential in treating various types of cancer . It has been suggested that MK-2206 dihydrochloride should be tested in clinical trials as a potential treatment for COVID-19 . Furthermore, MK-2206 dihydrochloride has been shown to alleviate renal fibrosis by suppressing the Akt/mTOR signaling pathway .
Propiedades
IUPAC Name |
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O.2ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHTJIKQZZBRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032350-13-2 |
Source


|
| Record name | MK-2206 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032350132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-2206 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34I3E28IO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)


![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)



![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)